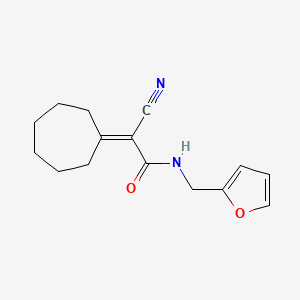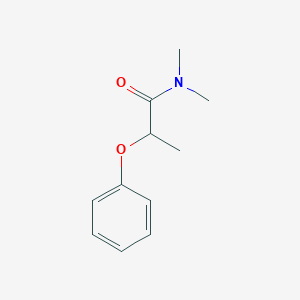![molecular formula C17H13N5O2 B6023846 N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B6023846.png)
N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide, also known as OPPP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for the treatment of various diseases. In
Applications De Recherche Scientifique
N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a potential candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinases, histone deacetylases, and protein tyrosine phosphatases. It has also been shown to exhibit antagonistic activity against receptors such as the adenosine A2A receptor and the dopamine D2 receptor.
Mécanisme D'action
The mechanism of action of N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in the regulation of the cell cycle. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis, making this compound a potential candidate for the treatment of cancer. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Inhibition of these enzymes can lead to the upregulation of tumor suppressor genes, making this compound a potential candidate for the treatment of cancer. Additionally, this compound has been shown to exhibit antagonistic activity against the adenosine A2A receptor and the dopamine D2 receptor, which are involved in the regulation of neurotransmitter release. Inhibition of these receptors can lead to the modulation of neurotransmitter release, making this compound a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, leading to a range of biochemical and physiological effects. Inhibition of cyclin-dependent kinases can lead to cell cycle arrest and apoptosis, while inhibition of histone deacetylases can lead to the upregulation of tumor suppressor genes. Inhibition of the adenosine A2A receptor and the dopamine D2 receptor can lead to the modulation of neurotransmitter release, making this compound a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide has several advantages for lab experiments. It exhibits potent inhibitory activity against various enzymes and receptors, making it a potential candidate for the treatment of various diseases. Additionally, this compound has been shown to exhibit good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has several limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, the synthesis of this compound is challenging and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide. One potential direction is the investigation of its potential applications in the treatment of cancer. This compound has been shown to exhibit potent inhibitory activity against cyclin-dependent kinases and histone deacetylases, making it a potential candidate for the treatment of various types of cancer. Another potential direction is the investigation of its potential applications in the treatment of neurological disorders. This compound has been shown to exhibit antagonistic activity against the adenosine A2A receptor and the dopamine D2 receptor, making it a potential candidate for the treatment of disorders such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to fully understand the pharmacological properties of this compound and its potential applications in drug development.
Méthodes De Synthèse
The synthesis of N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide involves the reaction of 2-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-one with acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine and is followed by purification using column chromatography. The yield of this compound obtained through this method is reported to be around 70%.
Propriétés
IUPAC Name |
N-(10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c1-11(23)20-21-8-7-15-14(17(21)24)9-18-16-13(10-19-22(15)16)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTFWFGBGYBZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C=CC2=C(C1=O)C=NC3=C(C=NN23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(4-ethyl-1-piperazinyl)carbonyl]-4,5-dihydro-3-isoxazolyl}phenol](/img/structure/B6023765.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B6023779.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6023782.png)

![1-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)isoquinoline trifluoroacetate](/img/structure/B6023792.png)
![3-cyclohexyl-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanamide](/img/structure/B6023799.png)
![2,4-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6023803.png)
![N,N'-[methylenebis(2-methoxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B6023811.png)

![2-[(2,3-dimethylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6023821.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6023834.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-5,5-diethyldihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023842.png)

![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B6023877.png)